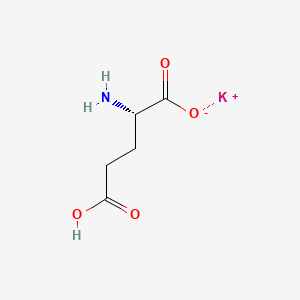

(2S)-2-aminopentanedioic acid potassium

Description

Properties

CAS No. |

19473-49-5 |

|---|---|

Molecular Formula |

C5H9KNO4 |

Molecular Weight |

186.23 g/mol |

IUPAC Name |

potassium;(4S)-4-amino-5-hydroxy-5-oxopentanoate;hydrate |

InChI |

InChI=1S/C5H9NO4.K/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/t3-;/m0./s1 |

InChI Key |

VCXSLYSWQMBISB-DFWYDOINSA-N |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)O)N.[K] |

Canonical SMILES |

C(CC(=O)O)C(C(=O)[O-])N.[K+] |

Appearance |

Solid powder |

Other CAS No. |

19473-49-5 24595-14-0 |

physical_description |

White, practically odourless crystals or crystalline powder White crystalline solid; [Sigma-Aldrich MSDS] |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

56-86-0 (Parent) |

shelf_life |

>3 years if stored properly |

solubility |

Freely soluble in water; practically insoluble in ethanol or ether |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Aluminum L Glutamate Aluminum L-Glutamate D Glutamate D-Glutamate Glutamate Glutamate, Potassium Glutamic Acid Glutamic Acid, (D)-Isomer L Glutamate L Glutamic Acid L-Glutamate L-Glutamate, Aluminum L-Glutamic Acid Potassium Glutamate |

Origin of Product |

United States |

Mechanism of Action

Target of Action

Monopotassium glutamate (MPG) is a potassium salt of glutamic acid. It primarily targets glutamate receptors in the body, which are involved in transmitting excitatory signals in the nervous system. These receptors are crucial for neural communication, memory formation, learning, and regulation.

Mode of Action

MPG interacts with its targets, the glutamate receptors, by mimicking the action of glutamate, an important neurotransmitter. This interaction triggers a series of events leading to the transmission of excitatory signals in the nervous system. The specific interactions between the cation and anion in MPG play a significant role in its solid-state structures and overall energetic profiles.

Biochemical Pathways

MPG affects the glutamate metabolic pathway , which plays a vital role in cell biosynthesis and bioenergetics. Glutamate metabolism is involved in various cellular processes, including the synthesis of proteins, nucleic acids, and the regulation of energy production.

Pharmacokinetics

It’s known that the crystalline structures of mpg can influence its solubility and bioavailability.

Result of Action

The action of MPG results in the enhancement of flavors in food, as it mimics the umami taste, which is one of the five basic tastes. On a molecular level, MPG’s interaction with glutamate receptors can influence various neural processes, including learning and memory.

Action Environment

The action, efficacy, and stability of MPG can be influenced by various environmental factors. For instance, the pH, temperature, and ionic strength of the environment can affect MPG’s solubility and, consequently, its bioavailability. .

Biochemical Analysis

Biochemical Properties

Monopotassium glutamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with glutamate dehydrogenase, which catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate and ammonia. This reaction is crucial in amino acid metabolism and the urea cycle. Additionally, monopotassium glutamate interacts with glutamine synthetase, which converts glutamate and ammonia to glutamine, an essential process in nitrogen metabolism .

Cellular Effects

Monopotassium glutamate influences various cellular processes and functions. It acts as an excitatory neurotransmitter in the central nervous system, playing a vital role in synaptic transmission. The compound affects cell signaling pathways, particularly those involving the N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and memory formation. Monopotassium glutamate also impacts gene expression by modulating the activity of transcription factors involved in cellular metabolism and growth .

Molecular Mechanism

At the molecular level, monopotassium glutamate exerts its effects through binding interactions with specific receptors and enzymes. It activates NMDA receptors, leading to an influx of calcium ions into the cell, which triggers various downstream signaling pathways. Additionally, monopotassium glutamate can inhibit or activate enzymes such as glutamate dehydrogenase and glutamine synthetase, affecting metabolic flux and energy production. These interactions result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of monopotassium glutamate can change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Long-term exposure to monopotassium glutamate in in vitro or in vivo studies has shown potential effects on cellular function, including alterations in metabolic activity and gene expression. These changes are often dose-dependent and can vary based on the experimental conditions .

Dosage Effects in Animal Models

The effects of monopotassium glutamate vary with different dosages in animal models. At low doses, it can enhance cognitive function and synaptic plasticity. At high doses, it may lead to excitotoxicity, causing neuronal damage and cell death. Studies have shown that excessive intake of monopotassium glutamate can result in adverse effects such as obesity, insulin resistance, and metabolic syndrome in animal models .

Metabolic Pathways

Monopotassium glutamate is involved in several metabolic pathways, including the tricarboxylic acid (TCA) cycle and the urea cycle. It is converted to α-ketoglutarate by glutamate dehydrogenase, which then enters the TCA cycle for energy production. Additionally, monopotassium glutamate serves as a precursor for the synthesis of other amino acids, such as glutamine and proline, through the action of specific enzymes .

Transport and Distribution

Within cells and tissues, monopotassium glutamate is transported and distributed by specific transporters and binding proteins. The excitatory amino acid transporters (EAATs) play a crucial role in the uptake of monopotassium glutamate into cells, particularly in the central nervous system. These transporters help maintain extracellular glutamate concentrations and prevent excitotoxicity. Monopotassium glutamate can also bind to intracellular proteins, affecting its localization and accumulation .

Subcellular Localization

Monopotassium glutamate is localized in various subcellular compartments, including the cytoplasm, mitochondria, and synaptic vesicles. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles. For example, the presence of specific amino acid sequences can target monopotassium glutamate to mitochondria, where it plays a role in energy production and metabolic regulation .

Biological Activity

Monopotassium glutamate (MPG), a potassium salt of glutamic acid, is commonly used as a flavor enhancer in food products. It is structurally similar to monosodium glutamate (MSG) and possesses similar biological activities. This article explores the biological effects of monopotassium glutamate, supported by diverse research findings, case studies, and data tables.

Monopotassium glutamate is an amino acid derivative that plays a crucial role in various metabolic processes. It is absorbed in the intestines through specific transporters such as the Excitatory Amino Acid Carrier 1 (EAAC-1) and Sodium-dependent Dicarboxylate-1 (NaDC-1). Once ingested, it dissociates into glutamate and potassium ions, with glutamate being actively transported into the bloodstream for utilization in metabolic pathways .

Table 1: Key Metabolites of Monopotassium Glutamate

| Metabolite | Function |

|---|---|

| Glutamate | Neurotransmitter, energy source |

| Alpha-ketoglutarate | Intermediate in the Krebs cycle |

| Citrate | Energy production and fat metabolism |

| Malonate | Involved in mitochondrial function |

Neurotoxicity and Neuroprotection

Research indicates that high doses of MSG can lead to neurotoxic effects, particularly in neonatal models. Studies by Olney et al. demonstrated that excessive MSG administration could cause neuronal damage and subsequent behavioral deficits in mice . However, lower doses of MPG have shown potential neuroprotective effects. For instance, a study involving Drosophila melanogaster indicated that MPG might protect against oxidative stress-induced DNA damage .

Case Study: Neuroprotection in Drosophila

- Objective: Assess MPG's protective role against oxidative genotoxins.

- Findings: MPG improved survival rates and maintained DNA integrity under stress conditions.

Reproductive Health

Monopotassium glutamate has been implicated in reproductive health issues due to its excitotoxic properties. A review highlighted that MSG could adversely affect female reproductive systems through oxidative stress mechanisms, leading to potential fertility issues .

Table 2: Effects of Monopotassium Glutamate on Reproductive Health

| Study Type | Findings |

|---|---|

| Animal Studies | Induced oxidative stress in ovarian tissue |

| Human Observational | Correlation with menstrual irregularities |

Safety and Toxicity Assessments

The safety profile of monopotassium glutamate has been evaluated through various studies. The European Food Safety Authority (EFSA) determined a No Observed Adverse Effect Level (NOAEL) for MSG at 3,200 mg/kg body weight per day based on neurodevelopmental studies . This suggests that MPG may also share a similar safety profile.

Table 3: NOAEL Data for Monosodium Glutamate and Implications for Monopotassium Glutamate

| Substance | NOAEL (mg/kg bw/day) | Observed Effects |

|---|---|---|

| Monosodium Glutamate | 3,200 | No significant adverse effects noted |

| Monopotassium Glutamate | TBD | Anticipated similar safety profile |

Scientific Research Applications

Food Industry Applications

Flavor Enhancement

Monopotassium glutamate is widely used in food products to enhance umami flavor, which is one of the five basic tastes. It interacts with specific glutamate receptors (T1R1/T1R3), contributing to a balanced flavor profile and improving overall food palatability .

Low-Sodium Formulations

Due to increasing health concerns regarding sodium intake, monopotassium glutamate serves as a substitute for sodium chloride in low-sodium food formulations. Its ability to enhance flavor while reducing sodium content makes it an attractive option for food manufacturers aiming to meet dietary guidelines .

Case Study: Umami Enhancement in Soups

A study demonstrated that adding monopotassium glutamate to soups significantly improved taste ratings among participants compared to control samples without it. This underscores its effectiveness in enhancing consumer satisfaction in food products .

Nutritional Applications

Dietary Supplements

Monopotassium glutamate is sometimes included in dietary supplements due to its potential role in amino acid metabolism and neurotransmitter synthesis. It may support cognitive function and overall brain health by providing essential nutrients that facilitate neurotransmission .

Case Study: Cognitive Function in Elderly

Research indicates that supplementation with monopotassium glutamate may improve cognitive performance in elderly populations by enhancing synaptic plasticity and neurotransmitter release .

Medical Research Applications

Cancer Research

Recent studies have explored the role of glutamate receptors in cancer cell proliferation. Monopotassium glutamate has been implicated in promoting the growth of certain cancer cells, particularly through the upregulation of specific receptors that facilitate nutrient uptake and reduce oxidative stress .

Case Study: Lung Cancer

In a preclinical study involving non-small cell lung cancer, researchers found that elevated levels of glutamate receptors were associated with increased tumor growth. This suggests that monopotassium glutamate may play a dual role, both as a nutrient and a potential growth factor for cancer cells .

Safety and Regulatory Aspects

The safety of monopotassium glutamate has been evaluated by various health authorities, including the European Food Safety Authority (EFSA). The EFSA concluded that it does not raise concerns regarding genotoxicity or carcinogenicity when consumed within established acceptable daily intake levels .

Table: Safety Assessment Summary

Comparison with Similar Compounds

Comparative Analysis with Similar Glutamate Salts

Structural and Physicochemical Properties

Crystal Dynamics: MPG and MSG form monohydrate crystals with divergent lattice structures. Single-crystal X-ray diffraction and terahertz spectroscopy reveal that K⁺ in MPG forms weaker cation-anion interactions compared to Na⁺ in MSG, leading to lower lattice energy and altered vibrational modes . These differences arise from potassium’s larger ionic radius (1.38 Å vs. 0.95 Å for Na⁺), which reduces orbital overlap with the glutamate anion .

Solubility and Stability :

MPG exhibits higher solubility in water (∼150 g/100 mL at 25°C) compared to MSG (∼74 g/100 mL), attributed to K⁺’s lower charge density, which weakens ionic bonding in the crystal lattice . This property makes MPG advantageous in formulations requiring rapid dissolution.

Table 1: Key Properties of Glutamate Salts

| Property | MPG | MSG | Calcium Glutamate |

|---|---|---|---|

| Molecular Formula | C₅H₈KNO₄·H₂O | C₅H₈NaNO₄·H₂O | C₁₀H₁₆CaN₂O₈ |

| Cation Ionic Radius (Å) | 1.38 | 0.95 | 0.99 (Ca²⁺) |

| Solubility (g/100 mL) | ~150 | ~74 | ~25 |

| Umami Intensity* | Moderate | High | Low |

| Primary Applications | Low-sodium foods | General food additive | Dietary supplements |

| Regulatory Status (EFSA) | E622 | E621 | E623 |

Taste Perception and Synergy

Umami and Sweetness Synergy: MPG exhibits a synergistic umami response when combined with 5′-ribonucleotides like inositol monophosphate (IMP). In mice, MPG+IMP mixtures activate sweet-taste neurons in the parabrachial nucleus, mimicking sucrose responses . This contrasts with MSG, which shows stronger umami intensity but less cross-modal sweet perception .

Receptor Mechanisms : Umami detection in rodents involves α-gustducin and α-transducin G-proteins. MPG’s taste signaling requires both subunits, while MSG primarily relies on α-gustducin . This divergence suggests cation-specific modulation of taste receptor interactions.

Preparation Methods

Historical Context and Industrial Demand

The demand for glutamate salts emerged prominently in the 20th century, driven by their flavor-enhancing properties. While monosodium glutamate dominated production—with annual consumption exceeding 800,000 tons in Asia—the need for low-sodium alternatives catalyzed research into potassium-based variants. Monopotassium glutamate’s development parallels MSG methodologies, adapting ion exchange and crystallization protocols to substitute sodium with potassium.

Synthesis Pathways for Monopotassium Glutamate

Ion Exchange Resin-Based Methods

Ion exchange remains the most documented approach for glutamate salt production, optimized initially for MSG and adaptable to MPG.

Fermentation Broth Preparation

Glutamic acid, the precursor for MPG, is produced via microbial fermentation using Corynebacterium glutamicum or related strains. The broth typically contains monoammonium glutamate (NH4C5H8NO4), inorganic cations (e.g., Mg²⁺, Ca²⁺), and organic impurities. Ultrafiltration or diafiltration removes bacterial cells and suspended solids, recovering ~99% of glutamic acid.

Anion Exchange and Salt Splitting

The critical step involves contacting the purified broth with a basic anion exchange resin (e.g., quaternary amine-functionalized resins) to bind glutamate anions. For MPG synthesis, potassium hydroxide (KOH) replaces sodium hydroxide (NaOH) used in MSG production. The reaction proceeds as:

$$ \text{R-NH}3^+ + \text{NH}4\text{C}5\text{H}8\text{NO}4 \rightarrow \text{R-C}5\text{H}7\text{NO}4^- + \text{NH}3 + \text{H}2\text{O} $$

Subsequent elution with KOH yields monopotassium glutamate:

$$ \text{R-C}5\text{H}7\text{NO}4^- + \text{KOH} \rightarrow \text{KC}5\text{H}8\text{NO}4 + \text{H}2\text{O} + \text{R-NH}3^+ $$

This method, adapted from MSG patents, achieves high purity by leveraging the resin’s selectivity for glutamate over contaminants.

Counter-Current Regeneration

Patents describe counter-current flow systems to enhance resin efficiency. A two-column setup—using a medium-strength anion exchanger followed by a strong-base resin—maximizes glutamate recovery while minimizing potassium hydroxide consumption. The first column operates at pH 9–10, binding ~70% of glutamate, while the second column captures residual anions at pH >12.

Direct Neutralization of Glutamic Acid

A simpler method involves neutralizing L-glutamic acid with potassium carbonate or bicarbonate:

$$ \text{C}5\text{H}9\text{NO}4 + \text{K}2\text{CO}3 \rightarrow 2\text{KC}5\text{H}8\text{NO}4 + \text{CO}2 + \text{H}2\text{O} $$

However, this approach risks by-product formation (e.g., dipotassium glutamate) if stoichiometry deviates. Precise pH control (6.8–7.2) during neutralization ensures monopotassium salt predominance.

Crystallization and Purification

Post-synthesis, MPG is crystallized from aqueous solutions via evaporative cooling. Seed crystals introduced at 40–45°C initiate nucleation, with gradual cooling to 5–10°C over 12–18 hours. The crystals are centrifuged, washed with cold ethanol, and dried under vacuum (60°C, 24 h). X-ray diffraction analyses confirm monoclinic crystal structures, with purity exceeding 99% when ion exchange precedes crystallization.

Comparative Analysis of Preparation Methods

Efficiency and Yield

| Method | Yield (%) | Purity (%) | Potassium Hydroxide Consumption (kg/kg MPG) |

|---|---|---|---|

| Ion Exchange | 92–95 | 99.5 | 0.45–0.55 |

| Direct Neutralization | 85–88 | 97.8 | 0.62–0.70 |

Ion exchange outperforms direct neutralization in yield and purity due to superior impurity removal. However, it requires significant infrastructure for resin regeneration and ammonia recovery.

Energy and Cost Considerations

Counter-current ion exchange systems reduce energy use by 30% compared to batch processes, primarily by recycling heat from ammonia distillation. Direct neutralization, while less energy-intensive, incurs higher raw material costs due to excess potassium carbonate requirements.

Challenges in Industrial Production

Impurity Management

Fermentation-derived broths contain residual sugars, amino acids, and inorganic ions (e.g., Fe³⁺, SO₄²⁻) that co-elute with glutamate. Sequential pretreatment with cation exchangers (e.g., sulfonated polystyrene resins) and activated carbon adsorption reduces metallic and organic contaminants by >90%.

Emerging Techniques and Research Gaps

Recent studies explore enzymatic synthesis using glutamate decarboxylase mutants to improve stereoselectivity, though yields remain suboptimal (68–72%). Electrochemical methods, such as bipolar membrane electrodialysis, show promise for converting glutamic acid to MPG without ion exchangers, but scalability is unproven.

Q & A

Q. What analytical techniques are recommended for characterizing the crystalline structure of monopotassium glutamate?

Monopotassium glutamate's solid-state properties can be analyzed using single-crystal X-ray diffraction to resolve atomic arrangements, terahertz time-domain spectroscopy to study lattice dynamics, and solid-state density functional theory (DFT) simulations to model energetic profiles. These methods reveal how potassium ions influence crystal packing and vibrational modes compared to sodium in monosodium glutamate (MSG) .

Q. How can MPG be quantified in biological or food matrices?

The Glutamine/Glutamate-Glo™ Assay provides sensitive detection of glutamate derivatives in biological samples via enzymatic conversion and luminescence. For complex matrices (e.g., food), thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are validated for specificity and accuracy, with derivatization steps enhancing sensitivity .

Q. What experimental models are used to study MPG's role in taste perception?

Q. What regulatory frameworks guide MPG's safety evaluation?

The European Food Safety Authority (EFSA) evaluates MPG (E622) under Regulation (EU) No 257/2010 , focusing on dose-response relationships and hypersensitivity studies. Human data are assessed for reproducibility, though limitations in identifying dose thresholds often preclude setting an acceptable daily intake (ADI) .

Advanced Research Questions

Q. How do cation-anion interactions dictate the physicochemical differences between MPG and MSG?

Crystal orbital overlap population (COOP) and Hamiltonian population analyses demonstrate that potassium’s larger ionic radius and polarizability in MPG weaken cation-anion bonds compared to sodium in MSG. This results in distinct lattice energies, thermal stability, and hydration behaviors, critical for material design .

Q. What methodologies address contradictions in MPG's neurotoxic potential?

Conflicting findings require systematic meta-analyses to weigh study quality. Trials with double-blinding , controlled glutamate administration, and standardized outcome measures (e.g., neuron degeneration markers) reduce bias. In vitro models (e.g., neuronal cell cultures) isolate excitotoxic effects from confounding factors .

Q. How can MPG's role in inflammatory modulation of taste sensitivity be investigated?

Lipopolysaccharide (LPS)-induced inflammation models in mice reveal MPG's interaction with bitter taste receptors (TAS2Rs). Epigenetic profiling (e.g., DNA methylation assays) of Tas2r gene clusters and patch-clamp electrophysiology quantify neural hyperactivity post-inflammation .

Q. What computational approaches predict MPG's solid-state dynamics?

Lattice dynamics simulations using DFT with van der Waals corrections model MPG’s vibrational spectra. Phonon dispersion calculations and Born-Oppenheimer molecular dynamics simulate temperature-dependent behavior, validated against experimental terahertz data .

Q. How do methodological flaws in historical MSG studies inform MPG research design?

Earlier MSG trials lacked placebo controls and dose stratification , leading to unreliable claims about sensitivity. Modern MPG studies should incorporate crossover designs , pre-registered protocols, and multi-omics integration (e.g., metabolomics) to capture systemic effects .

Q. What strategies optimize MPG's application in material science?

Comparative studies of glutamate salts (e.g., MPG vs. magnesium glutamate) using dynamic vapor sorption (DVS) and nanoindentation assess hygroscopicity and mechanical stability. Crystal engineering principles guide co-crystallization with complementary anions for tailored properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.